molecular formula C45H71N15O14S2 B14764015 [Arg8]-Vasotocin acetate

[Arg8]-Vasotocin acetate

Cat. No.: B14764015
M. Wt: 1110.3 g/mol
InChI Key: BNCSCWMGLBYUQN-LLDOZQRVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Arg8]-Vasotocin acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like HBTU or DIC.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified through large-scale chromatography and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

[Arg8]-Vasotocin acetate can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds, stabilizing the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Performed using mild oxidizing agents like iodine in aqueous solution.

    Reduction: Typically carried out using DTT or TCEP in a buffered solution.

    Substitution: Achieved through SPPS by incorporating different amino acids during synthesis.

Major Products

The major products of these reactions include various analogs of this compound with altered biological activities and stability profiles .

Scientific Research Applications

[Arg8]-Vasotocin acetate has a wide range of applications in scientific research:

Mechanism of Action

[Arg8]-Vasotocin acetate exerts its effects by binding to specific receptors in the brain and peripheral tissues. These receptors are part of the G-protein coupled receptor family and include vasopressin and oxytocin receptors. Upon binding, the peptide activates intracellular signaling pathways involving cyclic AMP and calcium ions, leading to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Vasopressin: Another neurohypophyseal peptide with similar functions but different receptor affinities.

    Oxytocin: Shares structural similarities and some overlapping functions with [Arg8]-Vasotocin acetate.

    Desmopressin: A synthetic analog of vasopressin with enhanced stability and selectivity for vasopressin receptors.

Uniqueness

This compound is unique in its ability to mediate both vasopressin-like and oxytocin-like activities, making it a valuable tool for studying the interplay between these two hormone systems .

Properties

Molecular Formula

C45H71N15O14S2

Molecular Weight

1110.3 g/mol

IUPAC Name

acetic acid;(2S)-1-[(4R,10S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2R)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H67N15O12S2.C2H4O2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62;1-2(3)4/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50);1H3,(H,3,4)/t21-,24+,25+,26+,27?,28?,29+,30+,34+;/m1./s1

InChI Key

BNCSCWMGLBYUQN-LLDOZQRVSA-N

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O

Origin of Product

United States

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